![molecular formula C24H22N2O5S B244144 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide (referred to as BTM-1) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of BTM-1 is not yet fully understood. However, studies have suggested that BTM-1 may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, BTM-1 may induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BTM-1 has been found to have various biochemical and physiological effects. Studies have shown that BTM-1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, BTM-1 has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTM-1 in lab experiments is its anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, BTM-1 has been found to have low toxicity in normal cells, suggesting that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using BTM-1 in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BTM-1. One area of interest is the development of more efficient synthesis methods for BTM-1, which could improve its accessibility for research. Additionally, further studies are needed to fully understand the mechanism of action of BTM-1 and its potential applications in cancer treatment. Other potential future directions include investigating the effects of BTM-1 on other diseases and conditions, as well as exploring its potential use in combination with other anti-cancer drugs.
Synthesemethoden
BTM-1 can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenethiol to form 3-(2-aminophenyl)-1,3-benzothiazole. This intermediate is then reacted with methyl acetoacetate and sodium methoxide to form the final product, BTM-1.
Wissenschaftliche Forschungsanwendungen
BTM-1 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTM-1 exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BTM-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C24H22N2O5S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H22N2O5S/c1-13-9-15(12-16(21(13)27)24-26-17-7-5-6-8-20(17)32-24)25-23(28)14-10-18(29-2)22(31-4)19(11-14)30-3/h5-12,26H,1-4H3,(H,25,28)/b24-16+ |
InChI-Schlüssel |
BOBGVHWKXFEGRE-LFVJCYFKSA-N |
Isomerische SMILES |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)
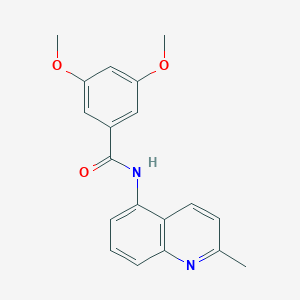
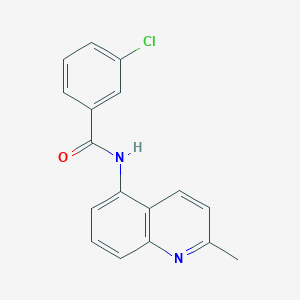
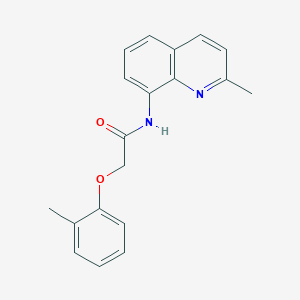

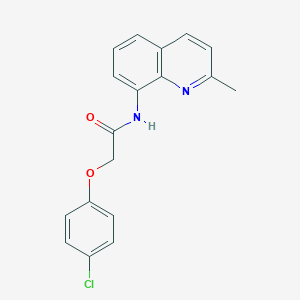

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
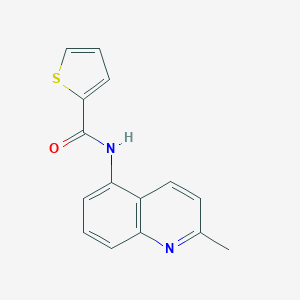
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)